Tetrakis(butyrato)dirhodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
56281-34-6 |
|---|---|
Molecular Formula |
C16H28O8Rh2 |
Molecular Weight |
554.20 g/mol |
IUPAC Name |
butanoate;rhodium(2+) |
InChI |
InChI=1S/4C4H8O2.2Rh/c4*1-2-3-4(5)6;;/h4*2-3H2,1H3,(H,5,6);;/q;;;;2*+2/p-4 |
InChI Key |
AWYNFHDXKZCSIU-UHFFFAOYSA-J |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Structural Elucidation and Electronic Structure Theory of Dirhodium Ii Carboxylates
Paddlewheel Core Architecture and Dirhodium-Dirhodium Bond Character
At the heart of tetrakis(butyrato)dirhodium and its analogs lies the iconic "paddlewheel" structure. mdpi.comnih.govresearchgate.net This arrangement consists of a dirhodium(II) core, featuring two rhodium atoms in close proximity, which is bridged by four carboxylate ligands. researchgate.netunipd.it The carboxylate groups span the two metal centers, with each rhodium atom being coordinated to four oxygen atoms from the four different butyrate (B1204436) ligands. This creates a cage-like structure that encapsulates the dirhodium unit. rsc.org
The two rhodium atoms in the dirhodium(II) core are formally in the +2 oxidation state. A neutral rhodium atom has an electron configuration of [Kr]4d⁸5s¹. webelements.comshef.ac.uk For a Rh(II) ion, this becomes [Kr]4d⁷. libretexts.org In the Rh₂⁴⁺ core, the two rhodium(II) ions contribute a total of 14 d-electrons to the metal-metal bonding framework.
The interaction between the d-orbitals of the two rhodium atoms leads to the formation of a set of molecular orbitals: σ, π, and δ. The generally accepted electronic configuration for the Rh₂⁴⁺ core is σ²π⁴δ²δ²π⁴. researchgate.netresearchgate.net This configuration indicates the presence of a single Rh-Rh bond, arising from the filled σ bonding orbital. researchgate.net The population of both bonding and antibonding π and δ orbitals results in a net zero contribution to the bond order from these interactions.
The arrangement of the substituents on chiral carboxylate ligands can lead to different isomers (e.g., α,α,α,α, α,α,β,β, etc.), which affects the catalyst's stereoselectivity in asymmetric reactions. mdpi.comacs.org While butyrate itself is not chiral, this principle highlights the sensitivity of the dirhodium core to the stereochemistry of its ligand environment. The strain imposed by the bridging ligands can also impact the Rh-Rh bond distance and the reactivity of the complex. nih.gov For instance, more strained ligands can lead to a longer Rh-Rh bond and higher reactivity. nih.gov
Axial Ligand Coordination and its Stereochemical and Electronic Implications
The dirhodium paddlewheel structure possesses two available axial coordination sites, one on each rhodium atom, perpendicular to the plane of the four rhodium-oxygen bonds. ulisboa.ptmdpi.com These sites are readily available for coordination by Lewis bases, such as solvent molecules or other ligands. chemrxiv.orgresearchgate.net The coordination of axial ligands is a critical aspect of the chemistry of dirhodium carboxylates, significantly influencing their electronic structure, reactivity, and catalytic properties. ulisboa.ptacs.orgacs.org
The binding of axial ligands donates electron density into the Rh-Rh σ* antibonding orbital. chemrxiv.org This interaction leads to a weakening and lengthening of the Rh-Rh bond. researchgate.net The strength of the axial ligand's donor capacity directly correlates with the extent of this effect. chemrxiv.org Stronger σ-donors cause a more significant perturbation of the dirhodium core's electronic structure. acs.org This can be observed spectroscopically, often resulting in a color change of the complex. chemrxiv.orgmdpi.com For example, the addition of strongly coordinating axial ligands to Rh₂(μ-O₂CCH₃)₄ causes a blue shift in the lowest energy metal-centered transition. acs.org
The presence or absence of axial ligands, and their lability, is crucial for the catalytic activity of these complexes. acs.orgnih.gov Many catalytic reactions involving dirhodium carboxylates require an open axial site for substrate binding and activation. mdpi.comnih.gov Therefore, the choice of solvent or the addition of other coordinating species can be used to tune the catalyst's performance. chemrxiv.orgacs.org For instance, weakly coordinating solvents like dichloromethane (B109758) are often preferred for C-H functionalization reactions to ensure the availability of the axial sites. chemrxiv.org
Spectroscopic Characterization Techniques
A variety of spectroscopic methods are employed to characterize the structure and bonding in this compound and related complexes.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of dirhodium carboxylates.
Carboxylate Vibrations: The IR spectra of these complexes show characteristic symmetric (ν_sym_(CO₂⁻)) and asymmetric (ν_asym_(CO₂⁻)) stretching vibrations of the bridging carboxylate ligands. nih.gov For example, in dirhodium(II) tetra-μ-(n-naphthoate) complexes with axial acetone (B3395972) ligands, these bands appear around 1561-1563 cm⁻¹ and 1680 cm⁻¹, respectively. nih.gov The separation between these two frequencies (Δν) provides information about the coordination mode of the carboxylate group.
Metal-Metal Vibrations: The Rh-Rh stretching vibration (ν(Rh-Rh)) is a key feature in the Raman spectra of these compounds and is a direct probe of the metal-metal bond strength. This vibration typically appears in the low-frequency region, around 300-350 cm⁻¹. nih.govtandfonline.com For instance, dirhodium(II) tetra-μ-(n-naphthoate) complexes exhibit intense Rh-Rh vibrations at 315 and 333 cm⁻¹ in their Raman spectra. nih.gov The frequency of this mode is sensitive to the electronic effects of both the bridging and axial ligands. tandfonline.com Electron-withdrawing groups on the carboxylate ligands can lead to shifts in the ν(Rh-Rh) frequency. tandfonline.com
Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of dirhodium carboxylates. The spectra are characterized by several electronic transitions. nih.govnih.gov
A typical electronic spectrum of a dirhodium(II) carboxylate complex displays a low-energy, weak absorption in the visible region and more intense absorptions in the UV region. The lowest energy transition is generally assigned as a promotion of an electron from a metal-based π* orbital to the σ* orbital of the Rh-Rh bond (π(Rh₂) → σ(Rh₂)). acs.org The energy of this transition is highly sensitive to the presence and nature of axial ligands. acs.org As mentioned earlier, coordination of a strong σ-donor axial ligand causes this transition to shift to higher energy (a blue shift). acs.org Other observed transitions can include metal-to-ligand charge transfer (MLCT) and ligand-centered (π → π*) transitions, particularly when the ligands are aromatic. nih.govnih.gov
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁰³Rh NMR) for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of dirhodium(II) carboxylates like this compound in solution. The inherent diamagnetism of the Rh₂(II) core facilitates the acquisition of high-resolution spectra.
¹H and ¹³C NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the butyrate ligands give rise to distinct signals. Due to the fixed paddlewheel structure, the chemical environment on either side of the dirhodium core can be different, leading to more complex splitting patterns than might be expected for the free ligand. Similarly, ¹³C NMR provides data on the carbon framework of the butyrate ligands, with the carboxylate carbon signal being particularly indicative of its coordination to the rhodium centers. researchgate.net Studies on the adducts of rhodium(II) carboxylates with various amines using ¹H and ¹³C NMR have shown that the chemical shifts of the ligand protons and carbons change upon coordination to the rhodium's axial sites. researchgate.net This sensitivity allows for the detailed study of ligand binding and exchange processes in solution.
¹⁰³Rh NMR Spectroscopy: The ¹⁰³Rh nucleus, despite its low sensitivity and extremely wide chemical shift range, offers direct insight into the electronic environment of the metal center. huji.ac.ilnih.gov Its chemical shift is highly responsive to changes in the coordination sphere, including the nature of both the equatorial carboxylate ligands and any axially bound species. nih.govresearchgate.net For instance, triple resonance NMR experiments have enabled the rapid detection of ¹⁰³Rh chemical shifts, revealing clear trends related to the electronic influence of equatorial and axial ligands. researchgate.net The coordination of axial ligands typically causes a "deshielding" of the rhodium nucleus, shifting the resonance to a higher frequency. researchgate.net This technique has been instrumental in demonstrating how even subtle changes, like the difference between carboxylate and carboxamidate bridging ligands, impact the electronic nature of the rhodium centers. nih.gov While direct detection can be hampered by long relaxation times, inverse detection methods, which use couplings to more sensitive nuclei like ¹H, have made ¹⁰³Rh NMR more accessible for systems like dirhodium paddlewheel complexes. researchgate.netnih.gov
Table 1: Representative NMR Data for this compound(II) Adducts Note: Exact chemical shifts are dependent on solvent and the nature of axial ligands (L).
| Nucleus | Approximate Chemical Shift (ppm) | Assignment |
| ¹H | ~2.3 | α-CH₂ |
| ¹H | ~1.6 | β-CH₂ |
| ¹H | ~0.9 | γ-CH₃ |
| ¹³C | ~180 | COO |
| ¹³C | ~37 | α-CH₂ |
| ¹³C | ~19 | β-CH₂ |
| ¹³C | ~14 | γ-CH₃ |
| ¹⁰³Rh | > 4000 | Rh₂(O₂CR)₄L₂ |
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) provides a direct experimental probe of the electronic structure of molecules by analyzing the kinetic energies of photoejected electrons. ntu.edu.tw Both X-ray (XPS) and Ultraviolet (UPS) photoelectron spectroscopy are used to study dirhodium(II) carboxylates.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information on elemental composition and oxidation states. diva-portal.orgscribd.com For dirhodium complexes, the Rh 3d binding energies are characteristic of the rhodium oxidation state. rsc.orgnsf.gov Studies have confirmed the +2 oxidation state of rhodium in these paddlewheel complexes. snnu.edu.cnnih.gov XPS has been used to monitor the integrity of the dirhodium unit during catalyst immobilization and reaction, demonstrating that the Rh(II) state is maintained. nih.govtu-darmstadt.de
Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower-energy UV radiation to probe the valence electron levels, which are directly involved in chemical bonding. ntu.edu.twwashington.edu The UPS spectrum of a dirhodium(II) carboxylate reveals a series of bands corresponding to ionizations from the metal-metal and metal-ligand orbitals. acs.org The ordering of these bands, particularly the highest occupied molecular orbitals, provides direct experimental verification of the electronic structure, which consists of σ, π, and δ bonds between the two rhodium atoms. ntu.edu.twacs.org
Computational Chemistry Approaches for Structural and Electronic Insights
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying dirhodium(II) complexes, offering a favorable balance of accuracy and computational cost. whiterose.ac.ukgoogle.com It is widely used for geometry optimization, allowing for the precise prediction of molecular structures, including the critical Rh-Rh and Rh-ligand bond lengths in the iconic paddlewheel framework. researchgate.netarxiv.orgresearchgate.net
DFT calculations provide a detailed picture of the electronic structure, corroborating the model of a Rh-Rh single bond composed of σ²π⁴δ² molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) is typically the Rh-Rh δ bond, while the lowest unoccupied molecular orbital (LUMO) is the corresponding antibonding δ* orbital. The energy and character of these frontier orbitals are crucial for understanding the reactivity of the complex. researchgate.net Furthermore, DFT can be used to simulate various spectroscopic properties, such as NMR chemical shifts, which aids in the interpretation of experimental data. nih.govresearchgate.net
Theoretical Analysis of Axial Ligation Effects on Electronic Properties and Reactivity
Each of the two rhodium atoms in a dirhodium tetracarboxylate possesses a Lewis acidic axial site where additional ligands can coordinate. researchgate.netescholarship.org This axial ligation has profound effects on the catalyst's electronic properties and, consequently, its reactivity and selectivity in chemical transformations. chemrxiv.orgacs.org
Computational studies, primarily using DFT, have systematically explored these effects. researchgate.netchemrxiv.org When a Lewis base coordinates to an axial site, it donates electron density to the dirhodium core. This populates a vacant Rh-Rh σ* antibonding orbital, leading to a weakening and lengthening of the Rh-Rh bond. researchgate.netresearchgate.net The interaction also raises the energies of the metal-based orbitals, which can alter the catalyst's reactivity. For example, DFT calculations have shown that axial ligation can significantly affect the energy barriers for key steps in catalytic cycles, such as N₂ extrusion from diazo compounds and subsequent C-H insertion. chemrxiv.org In some cases, the presence of an axial ligand is crucial for the reaction to proceed at all, demonstrating an "ON-OFF" effect that can be rationalized through computational modeling. nih.gov This theoretical understanding allows for the rational tuning of catalyst performance by selecting appropriate solvents or additives that can act as axial ligands. chemrxiv.org
Mechanistic Investigations in Dirhodium Ii Catalyzed Reactions
Formation and Reactivity of Dirhodium Carbenoid Intermediates
Dirhodium(II) catalysts are renowned for their ability to generate electrophilic carbene intermediates from various precursors. These transient species are central to a wide array of synthetic transformations. squ.edu.omrsc.org
The most common method for generating dirhodium carbenoids involves the catalytic decomposition of diazo compounds. squ.edu.omresearchgate.net Dirhodium(II) complexes, acting as Lewis acids, facilitate the extrusion of dinitrogen from the diazo compound to form a metal-stabilized carbene. squ.edu.om The generally accepted mechanism involves the electrophilic addition of the coordinatively unsaturated dirhodium(II) catalyst to the diazo compound. This is followed by the loss of dinitrogen, a thermodynamically favorable process, to yield the highly reactive dirhodium carbene intermediate. squ.edu.omu-tokyo.ac.jp
The reactivity and selectivity of these carbenoids are influenced by the electronic properties of the ligands on the dirhodium catalyst. acs.org For instance, catalysts with electron-withdrawing ligands, such as dirhodium(II) perfluorobutyrate, produce more electrophilic and reactive carbenes, though this can sometimes lead to lower selectivity. squ.edu.omresearchgate.net In contrast, more electron-donating ligands can modulate the reactivity for enhanced control. The stability of the diazo compound itself is also a factor, with electron-withdrawing groups on the diazo compound generally increasing its stability. squ.edu.om
Recent studies combining experimental and computational approaches have provided deeper insights into the carbene formation step. For some reactions, the extrusion of dinitrogen is the turnover-limiting step, while for others, subsequent steps like cyclopropanation are rate-determining. acs.orgnih.gov Direct observation of these elusive dirhodium carbenes has been achieved at low temperatures, providing valuable spectroscopic data. acs.orgnih.gov
The generated dirhodium carbenoids are versatile intermediates that can undergo a variety of synthetically useful transformations, including:
Cyclopropanation: Addition to alkenes to form cyclopropanes. squ.edu.omnih.govnsf.govnih.gov
C-H Insertion: Insertion into carbon-hydrogen bonds. squ.edu.omnih.gov
Ylide Formation: Reaction with heteroatoms to form ylides, which can then undergo subsequent rearrangements. squ.edu.omnih.gov
Aromatic Cycloaddition: Addition to aromatic systems. squ.edu.om
| Precursor | Catalyst System | Key Mechanistic Feature | Primary Transformation |
|---|---|---|---|
| Diazo Compounds | Dirhodium(II) Tetracarboxylates | Nitrogen extrusion to form a metal-stabilized carbene. squ.edu.omu-tokyo.ac.jp | Cyclopropanation, C-H Insertion, Ylide Formation. squ.edu.om |
| Cyclopropenes | Dirhodium(II) Catalysts | Ring-opening to generate a vinylcarbene intermediate. | Cycloaddition, Annulation reactions. |
| Hydrazones | Dirhodium(II) Catalysts with oxidant | Oxidative generation of a diazo-like species in situ. emory.edu | Carbene transfer reactions similar to diazo compounds. |
| N-Sulfonyl-1,2,3-triazoles | Dirhodium(II) Catalysts | Denitrogenative formation of an α-imino rhodium carbene. nih.gov | Transannulation, Insertion reactions. nih.gov |
Beyond diazo compounds, dirhodium carbenoids can be generated from other precursors, expanding the scope of their application. rsc.org
Cyclopropenes: These strained ring systems can undergo dirhodium(II)-catalyzed ring-opening to form vinylcarbene intermediates. These intermediates are valuable for constructing complex cyclic and polycyclic systems through subsequent cycloaddition or annulation reactions.
Hydrazones: In the presence of an oxidant, hydrazones can serve as precursors to diazo compounds in situ. This approach avoids the isolation of potentially unstable diazo compounds and has been successfully applied in flow chemistry systems for dirhodium-catalyzed cyclopropanation reactions. emory.edu
Triazoles: N-Sulfonyl-1,2,3-triazoles have emerged as effective precursors for α-imino rhodium carbenes upon thermal, dirhodium(II)-catalyzed denitrogenation. nih.gov These intermediates undergo various transformations, including transannulation reactions to form new heterocyclic structures. nih.govnih.gov The reaction is proposed to proceed through the formation of the α-imino carbene, which can then undergo insertion and cyclization cascades. nih.gov
Dirhodium Nitrenoid Intermediates and their Transformations
Analogous to carbenoids, dirhodium(II) catalysts can generate reactive nitrenoid intermediates from various nitrogen-containing precursors. These species are powerful tools for the direct introduction of nitrogen functionalities into organic molecules. libretexts.org The mechanism of nitrenoid formation is often believed to involve an in situ-generated iodonium (B1229267) ylide, which then reacts with the dirhodium catalyst to produce the reactive metal nitrenoid. libretexts.org
Dirhodium-catalyzed nitrene transfer has been utilized in the synthesis of valuable nitrogen-containing compounds. For example, intramolecular C-H amination reactions catalyzed by chiral dirhodium complexes can proceed with high enantioselectivity to produce cyclic sulfonamides and oxazolidinones. libretexts.org These transformations are key steps in the synthesis of biologically active molecules. libretexts.org
While many dirhodium-catalyzed C-N bond formations proceed through classical nitrenoid intermediates, recent studies have revealed alternative radical pathways. For instance, certain dirhodium(II)-catalyzed diaminations have been shown to occur via a radical-polar crossover mechanism, expanding the mechanistic landscape of these catalysts. rsc.org The catalyst's valence state can change during the reaction, which can be monitored by techniques like UV-visible spectroscopy. rsc.org The stability of the dirhodium catalyst is also a critical factor, with mixed-valent Rh(II,III) dimers showing increased stability and performance in some C-H amination reactions. consensus.app
Carbon-Hydrogen Bond Activation Mechanisms
Dirhodium(II) catalysts are highly effective in promoting the functionalization of otherwise inert C-H bonds, a process of significant interest in organic synthesis. nih.govrsc.org These reactions can proceed through several distinct mechanistic pathways.
The Concerted Metalation-Deprotonation (CMD) mechanism is a common pathway for C-H activation catalyzed by high-valent, late transition metals, including rhodium. wikipedia.org In a CMD pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state. wikipedia.org This process is facilitated by a base, often a carboxylate ligand from the catalyst or an external additive, which abstracts the proton. wikipedia.orgchempedia.info
Computational and experimental studies have shown that the CMD mechanism is often the lowest energy pathway for C-H activation. wikipedia.org This pathway avoids the formation of a formal metal hydride intermediate. wikipedia.org The CMD mechanism is prevalent in reactions involving aryl and alkenyl C-H bonds and is a key step in many direct arylation and alkylation reactions. wikipedia.orgresearchgate.net
Oxidative Addition: This mechanism typically involves a low-valent metal center that inserts into a C-H bond, leading to a formal oxidation of the metal. The general sequence involves the oxidative addition of the C-H bond to the metal, followed by migratory insertion and reductive elimination to form the final product. rsc.org While more common for other transition metals, rhodium can also participate in C-H activation via oxidative addition, particularly in the context of direct arylation with organic halides. nih.gov The catalytic cycle involves the oxidative addition of both a C-X and a C-H bond to the rhodium center. nih.gov
Sigma-Bond Metathesis: This pathway involves a four-centered transition state where a metal-ligand bond is exchanged for a metal-alkyl or metal-aryl bond. Recent experimental and computational studies have identified σ-bond metathesis as a key step in certain rhodium-catalyzed C-H activation reactions. snnu.edu.cnresearchgate.netacs.orgnih.gov For example, in the enantiodivergent synthesis of C-N axially chiral biaryls, the asymmetric induction was found to occur via a σ-bond metathesis step mediated by the rhodium catalyst. snnu.edu.cnacs.org Computational studies have indicated that the reaction environment, such as the solvent, can influence the preference for neutral versus cationic rhodium species, thereby affecting the σ-bond metathesis pathway. snnu.edu.cnresearchgate.netnih.gov Theoretical investigations have also pointed to σ-metathesis as a possible pathway in reactions like the dehydrosilylation of styrenes. rsc.org
| Mechanism | Key Intermediate/Transition State | Description | Typical Substrates |
|---|---|---|---|
| Concerted Metalation-Deprotonation (CMD) | Single transition state involving C-H bond cleavage and C-metal bond formation with proton abstraction by a base. wikipedia.org | A base-assisted, concerted process that avoids a metal hydride intermediate. wikipedia.org | Aryl, Alkenyl, and Alkyl C-H bonds. wikipedia.org |
| Oxidative Addition | Metal hydride species formed after insertion of the metal into the C-H bond. rsc.org | The metal center is formally oxidized during the C-H activation step. rsc.org | Aromatic and Aliphatic C-H bonds. rsc.orgnih.gov |
| Sigma-Bond Metathesis | Four-centered transition state involving the exchange of bonds. snnu.edu.cnacs.org | A concerted process where a metal-ligand bond is exchanged with a C-H bond. snnu.edu.cnacs.org | C-H bonds in various substrates, involved in asymmetric induction. snnu.edu.cnacs.org |
Electrophilic Aromatic Substitution (SEAr) Analogs
Dirhodium(II) carbenoids exhibit reactivity analogous to electrophilic aromatic substitution (SEAr) reactions. In these reactions, the rhodium carbene intermediate acts as the electrophile, attacking the electron-rich aromatic ring. The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process: the formation of a carbene intermediate followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com The initial step, the attack of the aromatic ring on the electrophile to form a carbocation, is typically the rate-determining step. uci.edumasterorganicchemistry.com
Substituents on the aromatic ring play a crucial role in directing the position of electrophilic attack and influencing the reaction rate. Electron-donating groups activate the ring, making it more nucleophilic and accelerating the reaction, while electron-withdrawing groups deactivate the ring. mnstate.edu
In dirhodium(II)-catalyzed reactions, the electrophilic character of the rhodium carbene drives the reaction. Highly electrophilic rhodium(II) complexes can favor reactions such as the Buchner reaction over other pathways like C-H insertion. researchgate.net The mechanism involves the nucleophilic attack of the diazo compound on the electrophilic rhodium catalyst, leading to the formation of a rhodium carbenoid after the loss of nitrogen. This carbenoid then reacts with an electron-rich substrate, regenerating the catalyst. acs.org
Kinetic Studies and Reaction Rate Determinants
Michaelis-Menten Kinetics in Dirhodium(II) Carbenoid Reactions
Dirhodium(II) carboxylate-catalyzed reactions involving carbenoids, such as cyclopropanation and C-H insertion, have been shown to follow Michaelis-Menten kinetics. acs.orgnih.gov This kinetic model, typically associated with enzyme-catalyzed reactions, suggests the formation of a catalyst-substrate complex. The observation of saturation kinetics indicates that the reaction rate becomes independent of the substrate concentration at high concentrations, as the catalyst's active sites are saturated. acs.org
The rate-determining step in these reactions is often the generation of the rhodium carbenoid intermediate. nih.govacs.org This is supported by the similarity in kinetic constants observed for different reaction types with similar diazoketones. nih.gov Detailed kinetic studies on the functionalization of unactivated C-H bonds have further confirmed that the C-H insertion step itself is rate-determining. nih.gov
Below is a table summarizing the kinetic parameters for a dirhodium(II) carboxylate-catalyzed carbenoid reaction:
| Parameter | Value |
| ΔH‡ | 16.4 ± 1.4 kcal/mol |
| ΔS‡ | -25 ± 4 eu |
This data represents the activation parameters for a specific reaction and may vary depending on the catalyst, substrate, and reaction conditions. acs.org
Impact of Axial Ligands and Solvent on Reaction Rates and Selectivity
Axial ligands and the solvent play a critical role in modulating the reactivity and selectivity of dirhodium(II) catalysts. Axial ligands, including aromatic hydrocarbons and various Lewis bases, can inhibit carbenoid reactions through a mixed kinetic inhibition mechanism, binding to both the free catalyst and the catalyst-substrate complex. acs.orgacs.org This indicates that the active catalyst likely utilizes only one of its two available axial coordination sites during catalysis. acs.org
The electronic properties of the catalyst, which can be tuned by both equatorial and axial ligands, are crucial in controlling selectivity. nih.gov For instance, the use of N-heterocyclic carbene (NHC) ligands in axial positions has been shown to generate highly active catalysts for the arylation of aldehydes. acs.org Similarly, thioether-functionalized tethers on bridging ligands allow for controlled coordination to the axial site, which can stabilize reactive carbenoid intermediates and lead to more selective reactions. morressier.com
Solvent effects are also significant. Weakly Lewis basic and non-polar solvents are generally considered efficient media for C-H functionalization reactions. chemrxiv.org However, solvents with strong hydrogen-bonding capabilities, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can have a profound impact on enantioselectivity, in some cases even causing a reversal of asymmetric induction. nih.gov This effect is attributed to hydrogen bonding interactions rather than changes in the solvent's dielectric constant. nih.gov Computational studies have shown that axial solvent coordination can affect the energy barriers for both N2 extrusion and C-H insertion, with a larger effect on the former. chemrxiv.org
The following table illustrates the effect of solvent on the enantioselectivity of a cyclopropanation reaction catalyzed by Rh2(TCPTAD)4:
| Solvent | Enantiomeric Excess (ee) |
| Dichloromethane (B109758) (DCM) | -74% |
| Hexafluoroisopropanol (HFIP) | 82% |
A negative ee value indicates the formation of the opposite enantiomer. nih.gov
Substrate Inhibition Phenomena in Dirhodium(II) Catalysis
Substrate inhibition is a phenomenon where the reaction rate decreases at high substrate concentrations. This behavior deviates from the typical Michaelis-Menten kinetics and has been observed in dirhodium(II)-catalyzed reactions. acs.orgacs.org Substrate inhibition can occur when diazo compounds contain functional groups that can act as Lewis bases and coordinate to the rhodium catalyst as axial ligands. acs.org
In some cases, the substrate itself can act as an inhibitor. For instance, in the Rh(III)-catalyzed arylation of imines, the C-H activation substrate was found to inhibit the catalyst, leading to an inverse first-order dependence of the reaction rate on the substrate concentration. nih.govacs.org This inhibition was attributed to the stabilization of a resting state of the catalyst by the substrate. nih.govacs.org
The mechanism of substrate inhibition can be complex. It is often attributed to the formation of an unproductive enzyme-substrate complex. nih.gov In the context of dirhodium catalysis, this can involve the binding of the substrate to the catalyst in a manner that blocks the active site or prevents the release of the product. nih.gov For example, diazo compounds bearing groups like nitriles, ethers, and ketones can exhibit substrate inhibition. acs.org
Advanced Catalytic Applications of Tetrakis Butyrato Dirhodium and Its Derivatives
Carbene Transfer Reactions in Organic Synthesis
The reaction of dirhodium(II) catalysts with diazo compounds is a cornerstone of modern synthetic chemistry, leading to the formation of a rhodium-carbene intermediate. This highly reactive species can then undergo a variety of transformations, making it a versatile tool for synthetic chemists. nih.govwikipedia.org The nature of the ligands on the dirhodium core significantly influences the reactivity and selectivity of the carbene transfer process. nih.gov
The catalytic addition of a carbene fragment to an alkene to form a cyclopropane (B1198618) ring is one of the most well-established applications of dirhodium catalysts. nih.gov Rhodium carboxylate complexes are common and effective catalysts for this transformation, which can be performed both inter- and intramolecularly. wikipedia.org The reaction proceeds through the generation of a metal carbene from a diazo compound, which then adds to the alkene in a concerted fashion. wikipedia.org
The choice of carboxylate ligand on the dirhodium catalyst can significantly impact the efficiency and selectivity of the cyclopropanation. For instance, while dirhodium tetraoctanoate often leads to β-hydride elimination as a side reaction with α-alkyl-α-diazoesters, more sterically demanding ligands like triphenylacetate (TPA) can suppress this pathway and promote cyclopropanation with high diastereoselectivity. nih.govnih.gov Chiral dirhodium catalysts, such as those derived from pyroglutamate (B8496135) or prolinate ligands, have been developed to achieve high levels of enantioselectivity in these reactions. nih.govmdpi.com For example, the use of chiral N-arylsulfonylprolinate catalysts like Rh₂(R-DOSP)₄ has enabled highly enantioselective intermolecular cyclopropanations. nsf.gov
The reaction conditions, including solvent and catalyst loading, can also be optimized. Studies have shown that enantioselective cyclopropanation of styrenes can be achieved with catalyst loadings as low as 0.001 mol% while maintaining high enantioselectivity (86-99% ee), particularly when using triarylcyclopropanecarboxylate (TPCP) catalysts in environmentally benign solvents like dimethyl carbonate. nsf.gov
Table 1: Examples of Dirhodium-Catalyzed Cyclopropanation Reactions
| Catalyst | Diazo Compound | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Rh₂(Piv)₄ | Ethyl α-diazopropionate | Styrene (B11656) | Ethyl 2-methyl-1-phenylcyclopropane-1-carboxylate | Modest | 42:58 | N/A |
| Rh₂(TPA)₄ | Ethyl α-diazopropionate | Styrene | Ethyl 2-methyl-1-phenylcyclopropane-1-carboxylate | Good | High | N/A |
| Rh₂(S-PTAD)₄ | α-Diazobenzylphosphonate | Styrene | Dimethyl 1,2-diphenylcyclopropylphosphonate | N/A | N/A | 99 |
Data compiled from multiple sources. mdpi.comcanberra.edu.aunih.gov N/A: Not available.
In addition to reacting with alkenes, rhodium carbenes can also add to alkynes to form cyclopropenes. This transformation, known as cyclopropenation, is a powerful method for synthesizing these highly strained and synthetically useful three-membered rings. Dirhodium(II) carboxylates are effective catalysts for this reaction, typically involving the reaction of a diazo compound with an alkyne. mdpi.comcanberra.edu.au The steric and electronic properties of both the diazo compound and the alkyne, as well as the choice of dirhodium catalyst, influence the outcome of the reaction. For instance, dirhodium tetrapivalate (Rh₂Piv₄) has been found to be a particularly useful catalyst for cyclopropenation reactions. nih.gov
A significant advancement in synthetic methodology has been the development of rhodium-catalyzed X-H insertion reactions, where a carbene inserts into a carbon-hydrogen or heteroatom-hydrogen bond. nih.gov This transformation provides a direct route to functionalize otherwise unreactive bonds. dicp.ac.cn
C-H Insertion: Dirhodium tetracarboxylates are particularly effective catalysts for C-H insertion reactions of transient metal carbenes. nih.gov This reaction offers a powerful strategy for C-C bond formation by directly functionalizing C-H bonds. nih.govnih.gov The reaction can be performed both inter- and intramolecularly. Intramolecular C-H insertion is a valuable tool for the synthesis of cyclic compounds. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of chiral dirhodium catalyst. nih.gov For example, the use of donor/acceptor carbenes, which are stabilized by an electron-donating and an electron-withdrawing group, has allowed for highly selective intermolecular C-H functionalization. nih.govnih.gov
Si-H Insertion: The insertion of rhodium carbenes into silicon-hydrogen bonds is an efficient method for the formation of new silicon-carbon bonds. This reaction has been utilized for the synthesis of a variety of organosilicon compounds. nsf.gov Enantioselective versions of this reaction have been developed using chiral dirhodium catalysts, enabling the synthesis of silicon-stereogenic silanes. nsf.gov For instance, dirhodium(II) carboxylates can catalyze the Si-H insertion of carbenes derived from diazo compounds into prochiral silanes, leading to the formation of enantioenriched silicon centers with high enantioselectivity (up to 95:5 er). nsf.gov
N-H, O-H, and S-H Insertion: Rhodium carbenes readily undergo insertion reactions into the N-H bonds of amines and amides, O-H bonds of alcohols and water, and S-H bonds of thiols. semanticscholar.orgcaltech.edu These reactions provide direct and efficient routes for the formation of C-N, C-O, and C-S bonds, respectively. The development of chiral dirhodium catalysts has enabled enantioselective N-H and O-H insertion reactions, providing access to chiral amines and ethers. semanticscholar.org
Rhodium carbenes can react with Lewis bases containing heteroatoms, such as ethers, sulfides, and amines, to form ylides (e.g., oxonium, sulfonium (B1226848), and ammonium (B1175870) ylides). mdpi.com These ylides are versatile intermediates that can undergo a variety of subsequent transformations, most notably sigmatropic rearrangements. mdpi.com For example, allylic ethers and sulfides can react with rhodium carbenes to form allylic oxonium and sulfonium ylides, which then undergo a facile mdpi.comnih.gov-sigmatropic rearrangement to afford homoallylic alcohols and sulfides, respectively. This tandem ylide formation/ mdpi.comnih.gov-sigmatropic rearrangement sequence is a powerful tool for stereoselective C-C bond formation. nsf.gov
In the presence of carbonyl compounds, rhodium carbenes can form carbonyl ylides. These intermediates can be trapped by dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. mdpi.com For instance, the reaction of ethyl diazoacetate with aryl aldehydes in the presence of a dirhodium(II) catalyst leads to the formation of 1,3-dioxolanes via a carbonyl ylide intermediate. nih.govdoi.org
Nitrene Transfer Reactions
Analogous to carbene transfer, dirhodium catalysts can also facilitate nitrene transfer reactions from various nitrene precursors. rsc.org This process involves the formation of a transient rhodium-nitrene intermediate, which can then participate in reactions such as aziridination and C-H amination. chemrxiv.org
The direct insertion of a nitrene into a C-H bond, known as C-H amination, is a highly attractive transformation for the synthesis of amines and their derivatives. researchgate.net Rhodium(II) carboxylate complexes have emerged as powerful catalysts for intramolecular C-H amination. nih.govscispace.com These reactions typically employ nitrene precursors such as sulfonyl azides or N-mesyloxycarbamates. researchgate.netnih.gov The catalyst Rh₂(esp)₂ (esp = α,α,α',α'-tetramethyl-1,3-benzenediproponoate) has been identified as a particularly effective catalyst for nitrenoid amination of C-H bonds. nih.gov
A significant advantage of this methodology is the ability to functionalize unactivated aliphatic C-H bonds. nih.govscispace.com For example, rhodium(II) dicarboxylate complexes have been shown to catalyze the intramolecular amination of primary, secondary, and tertiary aliphatic C-H bonds using aryl azides as the nitrene source. nih.govscispace.com Notably, this reaction can proceed with both electron-rich and electron-poor aryl azides, expanding the scope of the transformation. nih.govscispace.com The reaction is believed to proceed through the formation of a rhodium nitrene intermediate, which then undergoes C-H insertion. nih.gov
Table 2: Intramolecular C-H Amination with Aryl Azides Catalyzed by Rh₂(esp)₂
| Substrate (Aryl Azide) | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| 2-Azido-1,1'-biphenyl | Carbazole | 95 | N/A |
| 1-(2-Azidophenyl)cyclohexane | 1,2,3,4,4a,9b-Hexahydro-4a-methylcarbazole | 85 | Single diastereomer |
| 1-(2-Azidophenyl)cyclopentane | 6,7,8,8a-Tetrahydro-5H-cyclopenta[b]carbazole | 80 | Single diastereomer |
Data adapted from studies on Rhodium(II)-catalyzed intramolecular amination. nih.govscispace.com N/A: Not applicable.
Aziridination Reactions
Aziridines, three-membered rings containing a nitrogen atom, are valuable synthetic intermediates. chemistryviews.org Dirhodium(II) carboxylates catalyze the transfer of a nitrene group from a nitrogen source to an olefin, providing a direct route to these heterocycles. The choice of catalyst and nitrogen source is crucial for the reaction's efficiency and selectivity.
Dirhodium(II) tetrabutyrate and its derivatives facilitate the aziridination of a wide array of olefins. For instance, dirhodium(II) caprolactamate, a derivative, has been shown to be a highly efficient catalyst for the aziridination of various olefins using a combination of p-toluenesulfonamide (B41071) (TsNH₂), N-bromosuccinimide (NBS), and potassium carbonate. nih.gov This method proceeds under extremely mild conditions with very low catalyst loadings, affording high yields of the corresponding aziridines. nih.gov The mechanism is proposed to involve a Rh₂(⁵⁺)-catalyzed aminobromination followed by a base-induced ring closure. nih.gov
The development of chiral dirhodium(II) catalysts has enabled enantioselective aziridination. By using ligands with defined stereochemistry, a chiral pocket is created around the active rhodium center, which can differentiate between enantiotopic faces of the incoming olefin. For example, the reaction of cis-β-methylstyrene can achieve up to 73% enantiomeric excess (ee) using a chiral dirhodium catalyst. researchgate.net More recent developments with sophisticated chiral ligands have pushed enantioselectivities to as high as 99% ee for a broad scope of mono-, di-, and trisubstituted alkenes. chemistryviews.org These reactions demonstrate high yields and can tolerate low catalyst loadings, even proving effective in the late-stage functionalization of complex molecules. chemistryviews.org
| Olefin Substrate | Catalyst/Nitrene Source | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene | [Rh₂(OAc)₄] / NsN=IPh | 64 | N/A |
| cis-β-Methylstyrene | [Rh₂{(R)-(-)-bnp}₄] / NsN=IPh | N/A | 73 |
| trans-Stilbene | Rh₂(S-tfpttl)₄ / TBPhsNH₂ | 92 | 99 |
| 1-Hexene | (S,S)-pentamethylated catalyst / NsNHOPiv | 44 | 90 (95:5 e.r.) |
| Indene | Rh₂(S-tfpttl)₄ / TBPhsNH₂ | 81 | 98 |
Site-Selective and Stereoselective Carbon-Hydrogen Functionalization
The direct functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. nih.gov Dirhodium tetracarboxylates are premier catalysts for these transformations, mediating the insertion of a rhodium-carbene intermediate into a C-H bond. google.com A key challenge is controlling which of the many C-H bonds in a molecule reacts. By systematically modifying the ligands on the dirhodium core, a toolbox of catalysts has been developed that can direct the functionalization to specific sites based on steric and electronic factors, often overriding the inherent reactivity of the substrate. nih.govsigmaaldrich.com
C-H bonds at benzylic and allylic positions are electronically activated due to their ability to stabilize the partial positive charge that develops in the transition state of the C-H insertion reaction. google.com This makes them preferential sites for functionalization. However, a substrate may contain multiple activated C-H bonds (e.g., primary, secondary, and tertiary). Catalyst design has been instrumental in achieving site-selectivity among these positions.
Standard dirhodium catalysts, such as those with prolinate ligands, often favor insertion into the more electron-rich secondary benzylic C-H bonds. researchgate.net In contrast, the development of sterically demanding dirhodium tetrakis(triarylcyclopropanecarboxylate) catalysts has enabled a switch in selectivity. researchgate.netnih.gov These bulky catalysts effectively block the more sterically hindered secondary and tertiary sites, leading to a preference for C-H functionalization at the less-congested primary (methyl) position of benzylic and allylic systems. google.comresearchgate.netrsc.org This catalyst-controlled site-selectivity allows for the targeted modification of molecules at positions that would be difficult to access through traditional methods. google.com
| Substrate | Catalyst | Major Product Site | Selectivity (Primary:Secondary) |
|---|---|---|---|
| Ethylbenzene | Rh₂(S-DOSP)₄ | Secondary (CH) | Low |
| Ethylbenzene | Rh₂(R-p-PhTPCP)₄ | Primary (CH₃) | High |
| Cumene | Rh₂(R-BPCP)₄ | Primary (CH₃) | >20:1 |
| 1-Methyl-1-cyclohexene | Rh₂(R-BPCP)₄ | Primary Allylic (CH₃) | High |
Similar to benzylic and allylic positions, C-H bonds adjacent (in the α-position) to heteroatoms such as oxygen and nitrogen are electronically activated for carbene insertion. google.com The heteroatom can stabilize the developing positive charge in the transition state, making these sites favorable for functionalization. Dirhodium catalysts effectively catalyze C-H insertion at these positions.
The strategy of using a chelating heteroatom as a directing group has been widely employed in rhodium catalysis to achieve reactivity at a specific C-H bond. researchgate.netnih.gov In the context of carbene insertion, however, the activation is often an inherent electronic effect rather than a result of strong chelation. Sterically demanding catalysts, such as Rh₂(R-p-PhTPCP)₄, have been shown to favor functionalization at primary C-H bonds adjacent to oxygen atoms, further demonstrating the power of catalyst control over site-selectivity. google.com This allows for the precise modification of ethers, alcohols, and other heteroatom-containing molecules.
A major breakthrough in C-H functionalization has been the development of chiral dirhodium catalysts that can control the stereochemistry of the insertion process. By using chiral carboxylate ligands, a three-dimensional catalytic pocket is formed. This chiral environment forces the substrate and the rhodium-carbene to approach each other in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer of the product.
Catalysts like Rh₂(S-DOSP)₄ and its derivatives have been highly successful in achieving high levels of enantioselectivity (e.e.) and diastereoselectivity (d.r.) in intermolecular C-H functionalization reactions. google.com Particularly effective substrates are those with electronically activated methylene (B1212753) (CH₂) groups where the two substituents are of different sizes, as this enhances the stereochemical discrimination. google.com More advanced catalysts with even greater steric bulk and refined chiral architectures, such as Rh₂(S-TCPTAD)₄, have been designed to target specific types of C-H bonds. For instance, Rh₂(S-TCPTAD)₄ shows exceptional site-selectivity and enantioselectivity for functionalizing tertiary C-H bonds. These catalyst systems can achieve excellent yields (66-93%) and high enantioselectivities (77-86% e.e.) across a range of alkane substrates.
| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cyclohexane | Rh₂(S-DOSP)₄ | 72 | N/A | 95 |
| Tetrahydrofuran | Rh₂(S-DOSP)₄ | 85 | >20:1 | 97 |
| 2-Methylbutane | Rh₂(S-TCPTAD)₄ | 85 | N/A | 79 |
| Adamantane | Rh₂(S-TCPTAD)₄ | 87 | N/A | 77 |
| Dimethylsilacyclopentane | Rh₂(S-TPPTTL)₄ | 75 | >20:1 | 99 |
Other Oxidation and Transformation Reactions
Beyond carbene- and nitrene-transfer reactions, dirhodium complexes are potent catalysts for various oxidation processes. Their ability to access different oxidation states (Rh₂⁴⁺/Rh₂⁵⁺) is key to their catalytic activity in these transformations. chemistryviews.org
Allylic oxidation, the conversion of a C-H bond at an allylic position to a carbonyl group, is a fundamental transformation in organic synthesis. While classic methods often rely on stoichiometric and toxic heavy-metal oxidants, dirhodium catalysis offers a milder and more selective alternative. chemistryviews.org
Dirhodium(II) caprolactamate, Rh₂(cap)₄, has proven to be an exceptional catalyst for the allylic oxidation of a variety of olefins and enones, using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. chemistryviews.org The reaction is highly efficient, selective, and can be performed with catalyst loadings as low as 0.1 mol% in a matter of minutes. chemistryviews.org The proposed mechanism does not involve a direct C-H insertion by a rhodium-oxo species. Instead, the dirhodium catalyst initiates a radical chain reaction. It reacts with TBHP to generate a tert-butylperoxy radical (t-BuOO•). researchgate.net This radical is a selective hydrogen atom abstractor, which plucks a hydrogen atom from the allylic position of the olefin, initiating the oxidation cascade that ultimately leads to the enone product. researchgate.net This method has been applied to the synthesis of complex molecules, including steroids. researchgate.net
| Substrate | Catalyst | Oxidant | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexene | Rh₂(cap)₄ | TBHP | 2-Cyclohexen-1-one (B156087) | 91 |
| α-Ionone | Rh₂(cap)₄ | TBHP | 4-Oxo-α-ionone | 85 |
| (-)-Isopulegol | Rh₂(cap)₄ | TBHP | (-)-Pulegone | 89 |
| Δ⁵-Androsten-3β-ol-17-one | Rh₂(cap)₄ | TBHP | Δ⁵-Androsten-3β-ol-7,17-dione | 82 |
Hydrosilylation of Alpha,Beta-Unsaturated Carbonyl Compounds
The 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds is a significant transformation that produces silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis. Dirhodium(II) carboxylates have emerged as effective catalysts for this reaction. While studies specifically detailing Tetrakis(butyrato)dirhodium are limited in this context, research on its fluorinated analogue, dirhodium(II) tetrakis(perfluorobutyrate) [Rh₂(pfb)₄], provides significant insights into the catalytic potential of this class of compounds. nih.govjst.go.jpresearchgate.net
Rh₂(pfb)₄ has been identified as a particularly effective catalyst for the 1,4-hydrosilylation of α,β-unsaturated ketones and aldehydes, affording the corresponding silyl enol ethers in high yields. nih.govjst.go.jp The reaction is typically carried out under mild conditions, and the catalyst loading can be very low, highlighting its efficiency.
Detailed Research Findings: The catalytic activity of Rh₂(pfb)₄ was systematically evaluated with various α,β-unsaturated carbonyl compounds and silanes. For instance, the reaction of 2-cyclohexen-1-one with triethylsilane in the presence of a catalytic amount of Rh₂(pfb)₄ proceeds smoothly to give the corresponding silyl enol ether. The high electrophilicity of the dirhodium center in the perfluorobutyrate complex is believed to be crucial for its high catalytic activity.
The following table summarizes the results of the Rh₂(pfb)₄-catalyzed 1,4-hydrosilylation for a selection of substrates, demonstrating the broad scope and high efficiency of this catalytic system.
Table 1: Rh₂(pfb)₄-Catalyzed 1,4-Hydrosilylation of α,β-Unsaturated Carbonyl Compounds
| Entry | α,β-Unsaturated Carbonyl Compound | Silane | Product (Silyl Enol Ether) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Cyclohexen-1-one | Triethylsilane | 1-(Triethylsiloxy)cyclohex-1-ene | 96 | jst.go.jp |
| 2 | Chalcone | Triethylsilane | (Z)-1,3-Diphenyl-1-(triethylsiloxy)prop-1-ene | 95 | nih.gov |
| 3 | Mesityl oxide | Triethylsilane | 4-Methyl-2-(triethylsiloxy)penta-1,3-diene | 93 | nih.gov |
| 4 | Crotonaldehyde | Triethylsilane | (E)-1-(Triethylsiloxy)but-1-ene | 85 | nih.gov |
Cycloisomerization and Hetero-Diels-Alder (HDA) Reactions
Dirhodium(II) complexes are powerful catalysts for intramolecular reactions, including cycloisomerization and cycloaddition reactions. These transformations are fundamental in the synthesis of complex cyclic and heterocyclic frameworks.
Cycloisomerization: Dirhodium(II)-catalyzed cycloisomerization of enynes provides an efficient route to various carbocyclic and heterocyclic systems. nih.govorganic-chemistry.org While a broad range of dirhodium catalysts are active, the choice of the carboxylate or carboxamidate ligand is critical for achieving high selectivity. For instance, the asymmetric cycloisomerization of azaenynes has been successfully achieved using chiral phthalimide-based dirhodium complexes, yielding centrally chiral isoindazole derivatives with high enantiomeric ratios. rsc.orgrsc.org These reactions proceed through the formation of a rhodium-carbene intermediate, which then undergoes intramolecular cyclopropanation followed by rearrangement.
Hetero-Diels-Alder (HDA) Reactions: Chiral dirhodium(II) carboxamidates, which are derivatives of the tetracarboxylate structure, have been shown to be exceptionally efficient Lewis acid catalysts for asymmetric hetero-Diels-Alder (HDA) reactions. nih.govumd.edusigmaaldrich.compnas.org These reactions, typically between activated dienes (like Danishefsky's diene) and aldehydes, produce chiral dihydropyrans, which are valuable building blocks in natural product synthesis. pnas.org
Detailed Research Findings: In the HDA reaction, the dirhodium catalyst activates the aldehyde by coordinating to the carbonyl oxygen. This Lewis acid activation facilitates the [4+2] cycloaddition with the diene. The use of chiral dirhodium carboxamidates allows for high levels of enantiocontrol, with enantioselectivities up to 97% being reported. nih.govsigmaaldrich.com Remarkably, these catalysts can operate at very low loadings, with turnover numbers reaching up to 10,000, showcasing their high efficiency. acs.org Kinetic studies have revealed a significant electronic influence on the reaction rate, with electron-withdrawing groups on the aldehyde accelerating the reaction. umd.edupnas.org
Table 2: Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes Catalyzed by a Chiral Dirhodium(II) Carboxamidate
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 1.0 | 85 | 92 | pnas.org |
| 2 | p-Nitrobenzaldehyde | 0.1 | 98 | 96 | pnas.org |
| 3 | p-Chlorobenzaldehyde | 1.0 | 88 | 94 | umd.edu |
| 4 | p-Anisaldehyde | 1.0 | 75 | 90 | umd.edu |
Arylation and Related Coupling Reactions
While palladium and copper have traditionally dominated the field of cross-coupling reactions, rhodium catalysis has emerged as a powerful tool for C-H activation and arylation. Dirhodium(II) tetracarboxylates can participate in or catalyze coupling reactions, although their application in this area is less developed compared to their use in carbene chemistry.
Research has shown that rhodium-based catalyst systems can efficiently promote Suzuki-Miyaura-type cross-coupling of arylboron compounds with aryl halides to produce biaryls. While many of these systems utilize rhodium(I) or rhodium(III) precursors, the potential for dirhodium(II) complexes to act as precatalysts or to engage in novel coupling pathways is an area of active investigation. The paddlewheel structure can be maintained during certain catalytic cycles, while in others, it may dissociate to form catalytically active monomeric rhodium species.
Dirhodium(II) tetracarboxylates have been more extensively studied in the context of C-H functionalization reactions, where a rhodium-carbene intermediate, generated from a diazo compound, inserts into a C-H bond. While not a traditional cross-coupling reaction, this methodology allows for the formation of new carbon-carbon bonds and can be considered a related transformation.
Heterogeneous Catalysis and Catalyst Immobilization Strategies
A significant challenge in using homogeneous catalysts like this compound in industrial processes is their separation from the reaction mixture and subsequent reuse. To address this, various strategies for immobilizing dirhodium(II) catalysts on solid supports have been developed, converting them into heterogeneous catalysts that are easily recoverable. nih.gov
One of the most robust methods for catalyst immobilization is the covalent attachment of the catalyst to a solid support. nih.gov This strategy involves modifying the dirhodium complex with a linker that can be covalently bonded to a support material such as polystyrene, silica (B1680970), or cellulose. nih.govnih.govacs.orgresearchgate.net
Detailed Research Findings: This approach typically requires the synthesis of a modified ligand that is then used to form the dirhodium complex, or the modification of a pre-formed complex. For example, dirhodium(II) tetraprolinate catalysts have been successfully immobilized on silica gel. nih.govacs.orgemory.edu The synthesis involves functionalizing the proline ligand with a trialkoxysilane group, which can then undergo a condensation reaction with the silanol (B1196071) groups on the silica surface. These covalently attached catalysts have demonstrated yields and enantioselectivities comparable to their homogeneous counterparts in various carbenoid reactions and could be recycled multiple times with minimal loss of activity. nih.govemory.edu While effective in preventing leaching, this method can require significant synthetic effort to prepare the modified ligands and catalysts. nih.govemory.edu
A simpler and more versatile strategy for immobilizing dirhodium(II) paddlewheel complexes involves non-covalent attachment through axial ligation to a functionalized solid support. chemrxiv.org The two rhodium atoms in the complex have vacant axial coordination sites that can be occupied by Lewis basic groups.
Detailed Research Findings: This strategy has been effectively demonstrated by immobilizing various dirhodium tetracarboxylate and tetraprolinate catalysts on highly cross-linked polystyrene resins functionalized with pyridine (B92270) groups. nih.govacs.orgnih.gov The pyridine nitrogen acts as a Lewis base, coordinating to one of the axial sites of the dirhodium complex. nih.govacs.org This interaction is strong enough to retain the catalyst on the solid support during the reaction, allowing for easy filtration and recovery. A systematic study showed that the efficiency of immobilization depends on the polymer backbone, the linker, and the catalyst structure. nih.gov The immobilized catalysts have been successfully used in asymmetric cyclopropanation reactions and could be recycled up to five times with virtually no loss in enantioselectivity. nih.govacs.org Although this method is synthetically straightforward, leaching of the catalyst can be more significant compared to covalently attached systems. nih.gov
A novel approach to catalyst heterogenization is the creation of self-supported catalyst systems, where the catalyst units themselves are linked together to form an insoluble polymeric material. This eliminates the need for an inert solid support.
Detailed Research Findings: Self-supported dirhodium catalysts are often prepared as coordination polymers. This is typically achieved through a ligand exchange reaction, where a bifunctional ligand, such as a dicarboxylic acid, replaces the monodentate carboxylate ligands (e.g., acetate (B1210297) or trifluoroacetate) of a precursor dirhodium complex. rsc.org The dicarboxylate ligand then bridges between two different dirhodium paddlewheel units, creating a polymeric network.
Chiral dirhodium coordination polymers have been synthesized using chiral dicarboxylic acids. rsc.org These materials have shown excellent activity and selectivity in asymmetric cyclopropanation reactions. Spectroscopic analyses confirm that the fundamental dirhodium paddlewheel structure is maintained within the polymer. These self-supported catalysts are easily recovered by filtration and can be reused multiple times without a significant drop in catalytic efficiency, offering a promising strategy for the development of robust and recyclable dirhodium catalysts. rsc.org
Catalyst Reusability and Leaching Studies in Heterogeneous Systems
The practical applicability of heterogenized dirhodium catalysts, including derivatives of this compound, in industrial processes hinges on their stability, reusability, and the extent of metal leaching into the product stream. The high cost of rhodium necessitates efficient catalyst recovery and recycling to ensure economic viability and minimize environmental impact. Consequently, significant research has been directed towards developing robust immobilization strategies and quantifying the performance of these catalysts over multiple reaction cycles.
A primary concern in heterogeneous catalysis is the leaching of the active metal species from the solid support into the reaction medium. This not only leads to a gradual decrease in catalyst activity but also contaminates the final product, which is a critical issue in the synthesis of pharmaceuticals and fine chemicals. Therefore, rigorous leaching studies are essential to validate the efficacy of a heterogenization technique.
Several approaches have been successfully employed to immobilize dirhodium(II) carboxylate catalysts, ranging from covalent attachment to polymer backbones to encapsulation within porous materials. These methods aim to create a stable catalytic system that can be easily separated from the reaction mixture and reused multiple times without a significant loss of performance.
Research Findings on Reusability and Leaching
While specific data for this compound is limited, extensive studies on analogous polymer-supported dirhodium(II) carboxylate catalysts provide valuable insights into their reusability and leaching characteristics.
One notable study focused on a chiral dirhodium(II) complex, [Rh₂(S-PTTL)₄], immobilized by copolymerization with styrene and a flexible cross-linker. This heterogeneous catalyst demonstrated remarkable durability, being reusable for up to 100 cycles in asymmetric intramolecular C-H insertion reactions. researchgate.net Crucially, the level of rhodium leaching was found to be exceptionally low, at just 0.28 ppm, highlighting the robustness of the covalent linkage between the catalyst and the polymer support. researchgate.net
Another approach involves the use of a "catalyst-in-bag" system, where a soluble dirhodium catalyst, Rh₂(S-TPPTTL)₄, is encapsulated within a semipermeable membrane. This method combines the advantages of homogeneous catalysis (high activity) with the ease of separation characteristic of heterogeneous systems. The encapsulated catalyst could be reused for up to five cycles without any significant decline in yield or enantioselectivity. nih.gov Leaching studies confirmed that rhodium permeation through the membrane was negligible, with only parts-per-million (ppm) levels of rhodium detected in the product. nih.gov
The immobilization of dirhodium tetraprolinate catalysts on pyridine-linked polystyrene resins has also been investigated. Under optimized conditions, these heterogeneous catalysts could be recycled five times with virtually no loss in enantioselectivity, indicating high stability of the immobilized complex. emory.edu Further studies on self-supported dirhodium(II) polymer-based catalysts have shown that after filtration, the filtrate did not yield any product, which suggests that the active catalytic species did not leach into the solution. researchgate.netchemrxiv.org
Similarly, a polymer monolith-supported dirhodium(II) catalyst, Rh₂(S-tertPTTL)₄, used in a continuous flow microreactor for cyclopropanation, exhibited good stability and a low rate of leaching, comparable to conventional packed-bed reactors. canberra.edu.au
These findings collectively underscore the potential for developing highly stable and reusable heterogeneous catalysts based on the dirhodium(II) core structure. The choice of the support material, the nature of the linker, and the immobilization technique are all critical factors that influence the catalyst's longevity and the extent of metal leaching.
Data on Catalyst Reusability and Leaching
The following tables summarize the performance of various immobilized dirhodium(II) carboxylate catalysts from the literature, providing a benchmark for the development of heterogeneous systems based on this compound.
Table 1: Catalyst Reusability of Immobilized Dirhodium(II) Carboxylates
| Catalyst System | Support/Immobilization Method | Reaction Type | Number of Cycles | Outcome |
| [Rh₂(S-PTTL)₄] | Copolymerized with styrene | Asymmetric C-H insertion | Up to 100 | High enantioselectivity maintained researchgate.net |
| Rh₂(S-TPPTTL)₄ | Catalyst-in-bag (dialysis membrane) | Asymmetric cyclopropanation | 5 | No significant change in yield or enantioselectivity nih.gov |
| Dirhodium tetraprolinates | Pyridine-linked polystyrene resin | Asymmetric cyclopropanation | 5 | Virtually no loss in enantioselectivity emory.edu |
| Self-supported dirhodium(II) polymer | Reductive ligation protocol | Nitrene and carbene transfer | - | Expected to empower industrial-scale use researchgate.netchemrxiv.org |
Table 2: Rhodium Leaching from Immobilized Dirhodium(II) Catalysts
| Catalyst System | Support/Immobilization Method | Leaching Level |
| [Rh₂(S-PTTL)₄] | Copolymerized with styrene | 0.28 ppm researchgate.net |
| Rh₂(S-TPPTTL)₄ | Catalyst-in-bag (dialysis membrane) | Negligible (ppm level) nih.gov |
| Rh₂(S-tertPTTL)₄ | Polymer monolith | Low leaching rate canberra.edu.au |
| Self-supported dirhodium(II) polymer | Reductive ligation protocol | No product formed from filtrate, implying low leaching researchgate.net |
These studies demonstrate that with appropriate design, heterogeneous dirhodium(II) catalysts can offer excellent reusability and minimal metal contamination, paving the way for their broader application in sustainable chemical synthesis.
Biological and Bioinorganic Interactions of Dirhodium Ii Carboxylates
Deoxyribonucleic Acid (DNA) Interactions
While DNA has been a proposed target for the cytotoxic activity of dirhodium(II) compounds, recent studies suggest that for some, like dirhodium(II) butyrate (B1204436), other mechanisms such as inhibition of the ubiquitin-proteasome system may be more prominent, occurring at concentrations significantly lower than those needed to induce DNA damage. Nevertheless, the interactions between dirhodium carboxylates and DNA are well-documented and occur through various mechanisms.
Modes of DNA Binding: Intercalation and Covalent Adduction Mechanisms
Dirhodium(II) carboxylates can bind to DNA through several modes, primarily covalent adduction and, in complexes with specific ligands, intercalation.
Covalent Adduction: Dirhodium complexes can form covalent bonds with DNA, creating adducts that can lead to interstrand cross-links. researchgate.net This binding typically occurs at the purine (B94841) bases. unipd.it X-ray crystallography and mass spectrometry studies of dirhodium tetraacetate have revealed that the dimetallic center can bind to an adenine (B156593) base via axial coordination. rsc.org This mode of binding is distinct from that of other metallodrugs like cisplatin (B142131), which preferentially binds to guanine (B1146940) bases. rsc.org NMR spectroscopy has provided insight into the equatorial binding interactions, showing that complexes like dirhodium tetraacetate can engage in bidentate N7/O6 binding with guanine bases. nih.gov This interaction can cause significant structural changes in the DNA, such as the destacking of bases. nih.gov
Intercalation: While the basic dirhodium carboxylate structure does not typically intercalate, modification of the complex with planar aromatic ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), can enable this binding mode. acs.org For instance, the complex cis-[Rh₂(μ-O₂CCH₃)₂(dppz)(η¹-O₂CCH₃)(CH₃OH)]⁺ has been shown to bind to DNA through intercalation. acs.orgnih.gov This mode involves the insertion of the planar dppz ligand between the DNA base pairs. acs.orgnih.gov Some complexes can exhibit dual-binding capabilities, where they both intercalate and form covalent bonds with DNA, particularly upon photoactivation. nih.gov
| Binding Mode | Mechanism | Interacting DNA Moiety | Example Complex |
|---|---|---|---|
| Covalent Adduction (Axial) | Coordination of the dirhodium core to a nitrogen atom of a nucleobase at the axial position. | Adenine (N7 or N1) | Dirhodium tetraacetate rsc.org |
| Covalent Adduction (Equatorial) | Bidentate coordination involving a nitrogen and an exocyclic oxygen of a nucleobase. | Guanine (N7/O6) | Dirhodium tetraacetate nih.gov |
| Intercalation | Insertion of a planar ligand between DNA base pairs. | Between base pairs | cis-[Rh₂(μ-O₂CCH₃)₂(dppz)(η¹-O₂CCH₃)(CH₃OH)]⁺ acs.orgnih.gov |
| Dual Binding (Photoinduced) | Combination of intercalation by a planar ligand and covalent binding to a nucleobase upon irradiation. | Guanine and between base pairs | cis-H,H-[Rh₂(OCCH₃NH)₂(dppz)(CH₃CN)₂]²⁺ nih.gov |
Enzyme and Protein Interactions
Dirhodium(II) carboxylates interact with a variety of enzymes and proteins, which can be a significant factor in their biological activity. These interactions can lead to enzyme inhibition through different mechanisms, including direct binding to active sites and disruption of the protein structure.
Mechanisms of Enzyme Inhibition (e.g., Transcription Inhibition)
Dirhodium(II) complexes have been shown to be effective inhibitors of transcription. researchgate.net The primary mechanism often involves direct interaction with the RNA polymerase enzyme rather than binding to the DNA template.
Studies using T7 RNA polymerase (T7-RNAP) have demonstrated that the inhibition efficiency and mechanism are highly dependent on the nature of the equatorial ligands of the dirhodium complex. nih.gov For example, complexes like Rh₂(μ-O₂CCF₃)₄ inhibit transcription by binding directly to T7-RNAP. nih.gov This binding may involve the partial displacement of the equatorial ligands by Lewis basic sites on the enzyme. nih.gov In contrast, a complex like Rh₂(μ-HNCOCH₃)₄ inhibits transcription through a mechanism that does not appear to involve binding to the polymerase. nih.gov
Some dirhodium complexes with dppz ligands can inhibit T7-RNAP through a redox-based mechanism. nih.gov These complexes can oxidize critical sulfhydryl groups of cysteine residues in the enzyme, leading to the formation of inhibitory intra- and inter-protein disulfide bonds. nih.govacs.org The inhibitory potency of these complexes correlates with the electron-withdrawing character of the substituents on the dppz ligand. nih.gov
| Dirhodium Complex | Proposed Inhibition Mechanism (T7-RNAP) | Key Feature |
|---|---|---|
| Rh₂(μ-O₂CCF₃)₄ | Direct binding to the enzyme, possibly involving equatorial ligand displacement. nih.gov | Dependent on enzyme concentration. nih.gov |
| [Rh₂(μ-O₂CCH₃)₂(CH₃CN)₆]²⁺ | Direct binding to the enzyme. nih.gov | Dependent on enzyme concentration. nih.gov |
| Rh₂(μ-HNCOCH₃)₄ | Does not involve binding to the enzyme. nih.gov | Independent of enzyme concentration. nih.gov |
| cis-[Rh₂(O₂CCH₃)₂(dppz)₂]²⁺ series | Redox reaction with cysteine residues, forming disulfide bonds. nih.gov | Potency correlates with the electron-withdrawing nature of dppz substituents. nih.gov |
Interactions with Sulfhydryl-Containing Enzymes and Carboxylate Cage Breakdown
A significant mode of interaction for dirhodium(II) carboxylates is with enzymes that possess essential sulfhydryl (-SH) groups in or near their active sites. nih.govnih.gov These interactions typically lead to irreversible enzyme inhibition. nih.govnih.gov The rate of enzyme inactivation by different dirhodium carboxylates (propionate > acetate (B1210297) > methoxyacetate) has been shown to parallel their antitumor activity. nih.gov
The reaction with sulfhydryl-containing molecules, such as the amino acid cysteine, can lead to the breakdown of the characteristic paddlewheel carboxylate cage structure. nih.govnih.gov This process involves the reaction of the thiol group with the dirhodium core, which can lead to the oxidation of the rhodium centers from Rh(II) to Rh(III) and the displacement of the carboxylate ligands. nih.gov The resulting Rh(III) ions can then bind tightly to the enzyme, causing inhibition. nih.gov This breakdown of the cage structure has been confirmed by NMR studies, which show the release of free acetate upon reaction of dirhodium tetraacetate with cysteine. nih.gov Similarly, reactions with S-methyl-L-cysteine can also cause the breakdown of the paddlewheel structure, generating mononuclear Rh(III) complexes. tandfonline.com
Supramolecular Chemistry and Advanced Materials Based on Dirhodium Ii Carboxylates
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Dirhodium Cores
The paddlewheel-type dirhodium(II, II) core is a widely utilized motif in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These dirhodium units act as secondary building units (SBUs), which are linked together by organic ligands to form extended, often porous, structures. The incorporation of these substitution-inert metal ions into CPs and MOFs is challenging but offers significant potential for creating materials with advanced functional properties, particularly in catalysis. nih.govnih.gov
Two primary strategies are employed for the synthesis of MOFs and CPs based on dirhodium SBUs:
Ligand-Exchange Reaction : This method involves a reaction between a dirhodium complex precursor, like dirhodium tetraacetate, and poly-carboxylic acid linkers at elevated temperatures. mdpi.com
Coordination-Induced Self-Assembly : This approach utilizes the coordination of polydentate ligands, such as those containing pyridine (B92270) or amine functionalities, to the axial sites of the dirhodium core to link the SBU components. mdpi.com
Researchers have successfully synthesized novel reticular imine-linked CPs by reacting p-formylbenzoate-bridged dirhodium precursors with diamine linkers. nih.gov Similarly, chiral dicarboxylic acids have been used in ligand exchange reactions to prepare dirhodium coordination polymers that function as efficient and recyclable catalysts for asymmetric cyclopropanation reactions. nih.gov The formation of these frameworks is typically confirmed using a variety of spectroscopic and analytical techniques, as detailed in the table below.
| Technique | Purpose in Characterizing Dirhodium MOFs/CPs | Reference |
|---|---|---|
| FTIR Spectroscopy | Confirms the formation of the coordination polymer by showing the characteristic vibrational bands of the ligands and the metal-ligand bonds. | nih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Verifies the oxidation state of the rhodium centers and ensures the integrity of the Rh-Rh single bond within the paddlewheel node is maintained during synthesis. | nih.govrsc.org |
| Solid-State NMR (CP MAS NMR) | Provides detailed structural information about the polymer framework in the solid state, confirming the connectivity between the dirhodium nodes and organic linkers. | nih.govrsc.org |
| Diffuse Reflectance UV-vis (DR-UV-vis) | Investigates the electronic structure and confirms the oxidation state of the dirhodium core. It can also reveal interactions between neighboring dirhodium units. | nih.govrsc.org |
| X-ray Diffraction (XRD) | Analyzes the crystalline or amorphous nature of the resulting polymer and can be used to determine the overall structure and stacking behavior of the framework. | rsc.org |
The use of preformed metal-organic polyhedra (MOPs) containing dirhodium cores as larger "supermolecular building blocks" (SBBs) represents a more advanced strategy for creating highly connected, bimetallic MOFs with complex topologies like ftw and rht structures. nih.gov
Self-Assembly and Aggregation Phenomena of Dirhodium Complexes
The axial coordination sites of dirhodium paddlewheel complexes are key to their ability to undergo self-assembly. While stable, the bridging carboxylate ligands define the core structure, the axial positions are typically occupied by weakly coordinating solvent molecules that can be readily displaced. nsf.gov This allows for programmed self-assembly through coordination with suitable multidentate ligands.
For instance, using an isonicotinate-type ligand, which can act as both an equatorial ligand for one dirhodium unit and an axial ligand for another, researchers have successfully created discrete supramolecular squares. rsc.org This process combines dynamic carboxylate exchange with metal-ligand coordination to selectively form the desired square assembly from a library of possible structures. rsc.org
In another example, a heteroleptic dirhodium complex, [Rh₂(O₂CCH₃)₃(PABC)] (where PABC is para-aminobenzenecarboxylate), was designed to self-assemble into a one-dimensional polymeric chain. mdpi.comresearchgate.net In solution, the complex exists as a discrete molecule with solvent molecules (DMF) occupying the axial sites. mdpi.com However, upon slow evaporation of the solvent, the amino group of the PABC ligand on one molecule coordinates to the axial site of a neighboring dirhodium unit, resulting in a coordination-induced polymerization to form a 1D chain. mdpi.comresearchgate.net This self-assembly and disassembly process is reversible and is accompanied by a distinct color change from the green discrete species to the purple polymeric solid. researchgate.net
The primary rhodium-rhodium interaction in these systems is the strong intramolecular single bond within the Rh₂(II,II) core of the paddlewheel unit, with typical bond lengths around 2.38 Å. mdpi.comresearchgate.net This bond is fundamental to the stability and electronic properties of the complex.
Aggregation and self-assembly in solution are not typically driven by direct intermolecular Rh-Rh bonding. Instead, these processes are mediated through the axial coordination sites of the rhodium centers. mdpi.comchemrxiv.org Solvent molecules, ligands, or functional groups on other dirhodium complexes can coordinate to these sites. chemrxiv.org This coordination electronically perturbs the dirhodium core, specifically the Rh-Rh π-to-σ HOMO-LUMO transition, which can be observed by changes in the UV-vis spectrum. nsf.gov
In the solid state, oligomeric or polymeric structures can form where a single ligand bridges the axial sites of two different dirhodium paddlewheel units, creating an extended Rh-Rh--X--Rh-Rh motif. nsf.gov While this demonstrates the capacity for rhodium centers to be linked, solution-state aggregation is primarily a function of coordination-driven self-assembly rather than direct metal-metal interactions between discrete units.
Non-covalent interactions play a crucial role in directing the self-assembly of molecules in solution. Among the most significant are hydrophobic interactions and π-π stacking.
π-π Stacking : This interaction occurs between aromatic rings and is a key driving force in the self-assembly of many organic and organometallic systems. nih.gov The arrangement of molecules can be tuned to favor π-π stacking, leading to the formation of specific aggregates like fibrils or spheres. researchgate.net
Hydrophobic Interactions : These interactions describe the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment to minimize their contact with water molecules. nih.gov This effect is a major driver for the self-aggregation of molecules with significant nonpolar character. nih.gov
For tetrakis(butyrato)dirhodium, π-π stacking is not a relevant interaction due to the absence of aromatic rings in the butyrate (B1204436) ligands. However, the four butyl chains introduce significant nonpolar, aliphatic character to the molecule. Consequently, hydrophobic interactions are expected to influence its aggregation behavior, particularly in polar solvents. The tendency of these nonpolar chains to minimize contact with a polar medium could promote the self-assembly of the complex into larger aggregates. In nonpolar organic solvents, this effect would be diminished.
Integration into Hybrid Materials for Advanced Catalysis
Integrating dirhodium carboxylate units into larger, heterogeneous supports is a powerful strategy for creating robust, recyclable, and highly active catalysts. This approach combines the intrinsic catalytic activity of the dirhodium core with the stability and processability of a solid support.
MOFs and Coordination Polymers as Catalytic Platforms : By incorporating dirhodium paddlewheel units directly into the framework of a MOF or CP, highly active and stable heterogeneous catalysts can be developed. rsc.org For example, dirhodium coordination polymers have been shown to be effective catalysts for the cyclopropanation of styrene (B11656) with ethyl diazoacetate. rsc.org In another application, a MOF with conformationally dynamic dirhodium active sites (Rh₂-ZIF-8) was constructed. acs.orgnih.gov This material catalyzed the synthesis of N-H aziridines with high activity. The framework structure protected the dirhodium active sites, leading to high stability and enhanced selectivity compared to the homogeneous catalyst equivalent. acs.orgnih.gov
Biohybrid Catalysts : A novel approach involves the fixation of dirhodium complexes within the porous channels of protein crystals to create biohybrid materials. nih.gov Crystals of bovine pancreatic ribonuclease (RNase A) have been used to encapsulate dirhodium tetraacetate. The resulting adduct, when cross-linked with glutaraldehyde, functions as a heterogeneous catalyst for olefin cyclopropanation and other reactions in aqueous solutions. nih.gov This method leverages the porous and well-defined environment of the protein crystal to support the catalytic metal complex.
| Hybrid Material Type | Description | Catalytic Application Example | Advantages | Reference |
|---|---|---|---|---|
| Dirhodium Coordination Polymer | Extended framework built from dirhodium nodes connected by bitopic organic ligands. | Asymmetric cyclopropanation of diazooxindoles with olefins. | Heterogeneous, easily recycled and reused without significant loss of efficiency. | nih.gov |
| Dirhodium-based MOF (Rh₂-ZIF-8) | Dirhodium units integrated into a Zeolitic Imidazolate Framework (ZIF), creating dynamic and protected active sites. | Direct synthesis of N-H aziridines. | High stability, enhanced selectivity, self-adaptive active sites. | acs.orgnih.gov |
| Protein Crystal Biohybrid ([Rh₂(OAc)₄]/RNase A) | Dirhodium complexes fixed within the porous solvent channels of cross-linked protein crystals. | Olefin cyclopropanation in aqueous solution. | Heterogeneous catalysis in aqueous media, stabilization of the catalytic unit. | nih.gov |
Future Directions in Tetrakis Butyrato Dirhodium Research
Development of Novel Chiral Ligands for Enhanced Enantioselectivity and Substrate Scope
A primary objective in the evolution of dirhodium catalysis is the design of new chiral ligands that can impart higher levels of enantioselectivity and broaden the range of compatible substrates. The exquisite control over stereochemistry is paramount for the synthesis of complex molecules, particularly in the pharmaceutical industry.
Recent research has demonstrated the effectiveness of various chiral dirhodium(II) catalysts in asymmetric cyclopropanation reactions. The choice of catalyst is often crucial and depends on the specific substrates involved. For instance, in the cyclopropanation of styrene (B11656) with methyl aryldiazoacetates, different catalysts exhibit optimal performance depending on the substitution pattern of the aryldiazoacetate. nih.gov A comparative study of three prominent chiral dirhodium catalysts highlights these subtleties.
Table 1: Comparative Enantioselectivity of Chiral Dirhodium Catalysts in the Cyclopropanation of Styrene with various Methyl Aryldiazoacetates
| Aryldiazoacetate Substituent | Rh₂(R-DOSP)₄ (% ee) | Rh₂(S-PTAD)₄ (% ee) | Rh₂(R-BNP)₄ (% ee) |
|---|---|---|---|
| H | 95 | 85 | 78 |
| 4-Me | 96 | 88 | 80 |
| 4-OMe | 94 | 82 | 85 |
| 4-Cl | 97 | 90 | 75 |
| 4-CF₃ | 98 | 92 | 72 |
| 2-Me | 85 | 95 | 65 |
| 2-Cl | 80 | 96 | 60 |
| 3-OMe | 75 | 70 | 92 |
Data sourced from reference nih.gov
As the data indicates, Rh₂(R-DOSP)₄ is a generally effective catalyst for a broad range of para-substituted aryldiazoacetates, while Rh₂(S-PTAD)₄ excels with ortho-substituted substrates. nih.gov Interestingly, Rh₂(R-BNP)₄ demonstrates superior enantioselectivity for the 3-methoxy-substituted aryldiazoacetate, showcasing the nuanced interplay between catalyst structure and substrate electronics. nih.gov Future research will likely focus on developing ligands that offer even greater predictability and control over enantioselectivity for a wider variety of substrates, including those that are currently challenging.
Exploration of New Catalytic Transformations and Reaction Pathways
Beyond well-established reactions like cyclopropanation and C-H insertion, a significant future direction lies in the discovery and development of entirely new catalytic transformations mediated by dirhodium complexes. This includes expanding the repertoire of C-H functionalization reactions, as well as exploring novel cycloadditions and cascade reactions.
One area of intense investigation is C-H amination, a powerful tool for the direct introduction of nitrogen-containing functional groups into organic molecules. The substrate scope of dirhodium-catalyzed C-H amination has been significantly expanded through catalyst design. researchgate.net For example, the Rh₂(esp)₂ catalyst has proven effective for both intra- and intermolecular C-H amination reactions, even with challenging substrates like ureas and sulfamides. researchgate.net This has opened up new avenues for the synthesis of important nitrogen-containing heterocycles. researchgate.net
The development of novel reaction pathways is another exciting frontier. Mechanistic studies have revealed the potential for dirhodium catalysts to facilitate complex cascade sequences. For instance, a cascade process involving C-H amination followed by a nitro group migration has been reported, leading to the formation of 3-nitroindoles. acs.org Such discoveries underscore the potential for dirhodium catalysts to mediate intricate multi-step transformations in a single operation, offering significant advantages in terms of efficiency and atom economy. Future work will undoubtedly uncover more novel reaction pathways and expand the synthetic utility of these versatile catalysts.
Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. The future of mechanistic studies in dirhodium catalysis will increasingly rely on a synergistic combination of advanced experimental techniques and sophisticated computational methods.
Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of catalytic cycles, providing insights into transition state geometries, reaction energy profiles, and the origins of selectivity. nih.govresearchgate.net For example, DFT calculations have been instrumental in elucidating the mechanism of Rh₂(S-tfpttl)₄-catalyzed C-H bond amination. nih.gov These studies have revealed that a triplet stepwise pathway is more favorable than a singlet concerted pathway and have helped to explain the observed site-selectivity. nih.gov
Table 2: Calculated Free Energy Barriers for Rh₂(S-tfpttl)₄-Catalyzed C-H Amination
| C-H Bond Type | Pathway | Rate-Limiting Step | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Tertiary | Triplet Stepwise | Hydrogen Atom Abstraction | 18.5 |
| Benzylic | Triplet Stepwise | Hydrogen Atom Abstraction | 20.2 |
| Tertiary | Singlet Concerted | C-H Insertion | 25.1 |
| Benzylic | Singlet Concerted | C-H Insertion | 26.8 |
Data adapted from reference nih.gov
Experimental techniques such as in-situ spectroscopy and kinetic analysis provide crucial validation for computational models. The combination of these approaches allows for a comprehensive understanding of the catalytic process, from the initial substrate binding to the final product release. Future research will likely see the application of more advanced computational models, such as ab initio molecular dynamics, to capture the dynamic behavior of these catalytic systems. escholarship.org
Design of Next-Generation Immobilized and Heterogeneous Catalyst Systems
The development of robust and recyclable heterogeneous catalysts is a key goal in sustainable chemistry. Immobilizing dirhodium catalysts on solid supports offers the potential for easy separation from the reaction mixture, catalyst reuse, and application in continuous flow processes.
Various strategies for the immobilization of chiral rhodium catalysts have been explored, including covalent attachment to polymers and non-covalent interactions with materials like carbon nanotubes. rsc.org A significant challenge in this area is to maintain high catalytic activity and enantioselectivity while preventing leaching of the metal catalyst into the product.
Recent studies have demonstrated the successful immobilization of a chiral rhodium complex on single-walled carbon nanotubes (SWCNTs) via π-π stacking interactions. rsc.org This heterogeneous catalyst exhibited excellent activity and enantioselectivity in the asymmetric hydrogenation of dehydroamino acid derivatives and could be recycled for at least 13 cycles with minimal rhodium leaching. rsc.org
Table 3: Recyclability of a SWCNT-Immobilized Chiral Rhodium Catalyst
| Cycle | Conversion (%) | Enantioselectivity (% ee) | Rh Leaching (%) |
|---|---|---|---|
| 1 | >99 | 96 | 0.2 |
| 2 | >99 | 96 | <0.1 |
| 3 | >99 | 95 | <0.1 |
| 4 | >99 | 96 | 0.1 |
| 5 | >99 | 95 | 0.1 |
| ... | ... | ... | ... |
| 13 | >99 | 94 | 0.1 |
Data sourced from reference rsc.org
Another promising approach involves the use of a "catalyst-in-bag" system, where a soluble dirhodium catalyst is encapsulated within a semipermeable membrane. acs.org This allows for the use of a homogeneous catalyst while still enabling easy recovery and recycling. Future research in this area will focus on developing more stable and efficient immobilization techniques, as well as designing catalysts specifically for use in continuous flow reactors. researchgate.net
Deepening Understanding of Biological Target Interactions and Specificity Mechanisms
The biological activity of dirhodium complexes, including their potential as anticancer agents, is an emerging area of research. Understanding how these compounds interact with biological macromolecules such as DNA and proteins is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects.
Studies have shown that dirhodium complexes can inhibit transcription in vitro, a key process in gene expression. nih.govnih.gov The mechanism of inhibition appears to differ from that of the well-known anticancer drug cisplatin (B142131). While cisplatin primarily targets DNA, some dirhodium complexes, such as Rh₂(μ-O₂CCH₃)₄, appear to interact directly with the enzyme T7-RNA polymerase. nih.gov
The binding affinity of dirhodium complexes to biological targets can be quantified, providing valuable information for structure-activity relationship studies. For example, the binding constants of Rh₂(μ-O₂CCH₃)₄ and cis-[Rh₂(μ-O₂CCH₃)₂(phen)₂]²⁺ to calf-thymus DNA have been determined. nih.gov
Table 4: Binding Constants and Transcription Inhibition Data for Dirhodium Complexes
| Complex | Binding Constant to DNA (K, M⁻¹) | Relative Concentration for 50% Transcription Inhibition (Rinh50) |
|---|---|---|
| Rh₂(μ-O₂CCH₃)₄ | 4.6 x 10² | 0.0031 |
| cis-[Rh₂(μ-O₂CCH₃)₂(phen)₂]²⁺ | 1.7 x 10⁴ | 0.0011 |
| Activated Cisplatin | - | 0.0085 |
Data sourced from reference nih.gov
Future research in this area will involve the use of advanced techniques such as X-ray crystallography and molecular modeling to obtain detailed structural information about the interactions between dirhodium complexes and their biological targets. This will aid in the design of new complexes with enhanced specificity and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
